4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole
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Overview
Description
4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole is a synthetic compound with potential applications in chemistry, biology, medicine, and industry. Due to its complex structure, this compound is an interesting subject for research in organic chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound’s primary target is shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, shikimate dehydrogenase, by inhibiting its activity . This inhibition disrupts the biosynthesis of the chorismate end product, which is crucial for the survival and proliferation of certain bacteria, such as Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in bacteria . By inhibiting shikimate dehydrogenase, the compound disrupts this pathway, leading to a decrease in the production of these essential amino acids and, consequently, inhibiting bacterial growth .
Pharmacokinetics
These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth, specifically Mycobacterium tuberculosis . This is achieved through the disruption of the shikimate pathway and the subsequent decrease in the production of essential aromatic amino acids .
Biochemical Analysis
Biochemical Properties
4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to inhibit specific kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for many cellular functions . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
The effects of this compound on various cell types are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, which is critical for cell division and differentiation . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit kinase activity by occupying the ATP-binding site, thus preventing phosphorylation of downstream targets . Additionally, it can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole involves several steps. Starting with the cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine as the core structure, the synthesis typically involves the following steps:
Cyclopropylation of 1,2,4-triazolo[4,3-b]pyridazine.
Alkylation with a pyrrolidine derivative.
Sulfonylation with a suitable sulfonyl chloride reagent.
Final coupling with an imidazole derivative to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would focus on optimizing the yield and purity of the product. This typically involves using high-performance liquid chromatography (HPLC) for purification and ensuring that reaction conditions are scalable. Solvent choice, temperature control, and the use of catalysts may be adjusted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the sulfonyl group.
Reduction: : The compound may be reduced at the imidazole ring.
Substitution: : Nucleophilic substitutions can occur at the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted triazolopyridazine derivatives.
Scientific Research Applications
4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole has several applications:
Chemistry: : Used as a building block in synthetic organic chemistry.
Biology: : Potential probe for biological systems due to its complex structure.
Medicine: : Investigated for its potential as a therapeutic agent.
Industry: : May be used in the development of advanced materials.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other compounds in the same class, 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-imidazole stands out due to its unique cyclopropyl and triazolopyridazine moieties.
List of Similar Compounds
3-cyclopropyl-1,2,4-triazolo[4,3-b]pyridazine derivatives.
Sulfonyl imidazole derivatives.
Pyrrolidine-containing heterocycles.
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c24-27(25,15-7-17-10-18-15)22-6-5-11(8-22)9-26-14-4-3-13-19-20-16(12-1-2-12)23(13)21-14/h3-4,7,10-12H,1-2,5-6,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFJTOJPIBFMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CN=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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